3,3-Dimethyloxetane

Catalog No.
S773068
CAS No.
6921-35-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyloxetane

CAS Number

6921-35-3

Product Name

3,3-Dimethyloxetane

IUPAC Name

3,3-dimethyloxetane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-6-4-5/h3-4H2,1-2H3

InChI Key

RVGLUKRYMXEQAH-UHFFFAOYSA-N

SMILES

CC1(COC1)C

Canonical SMILES

CC1(COC1)C

Organic Synthesis

  • Due to its reactive three-membered ring structure, 3,3-dimethyloxetane can act as a precursor for the synthesis of other complex organic molecules. Researchers can utilize it as a building block to create various carbon-carbon and carbon-oxygen bonds. Source: Sigma-Aldrich:

Solvent Applications

  • 3,3-Dimethyloxetane possesses properties that make it a suitable solvent for certain scientific research purposes. Its cyclic ether structure allows it to dissolve a range of polar and non-polar compounds. Additionally, its relatively low boiling point (81 °C) facilitates evaporation. Source: National Institute of Standards and Technology:

Research on Chemical Reactions

  • Scientists can employ 3,3-dimethyloxetane to study ring-opening reactions. The reactivity of the cyclic ether ring allows researchers to investigate how it interacts with different reagents and catalysts. This knowledge can provide insights into reaction mechanisms and the development of new synthetic methods. Source: PubChem - 3,3-Dimethyloxetane

3,3-Dimethyloxetane is a cyclic ether with the molecular formula C₅H₁₀O. It consists of a four-membered ring with two methyl groups attached to the third carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and potential applications in various chemical processes. 3,3-Dimethyloxetane is characterized by its flammability and toxicity, as indicated by its classification as harmful if swallowed and highly flammable .

There is no known specific mechanism of action for 3,3-Dimethyloxetane in biological systems as research in this area is limited.

Information on the safety hazards of 3,3-Dimethyloxetane is scarce. However, as a general guideline for ethers, it is advisable to handle it with caution due to its potential flammability and volatility. Ethers can also react with strong acids or oxidizing agents, so proper handling procedures should be followed [].

, particularly involving radical mechanisms. Research has shown that it reacts with methyl radicals, leading to hydrogen atom abstraction. The kinetics of these reactions provide insights into the stability and reactivity of the compound under varying temperatures. The rate expressions for hydrogen-atom abstraction from 3,3-dimethyloxetane have been determined, indicating its relative reactivity compared to other oxetanes .

In addition to radical reactions, 3,3-dimethyloxetane can participate in thermal decomposition processes. Studies have demonstrated that it decomposes unimolecularly under specific conditions, highlighting its potential as a precursor in synthetic chemistry .

Several methods exist for synthesizing 3,3-dimethyloxetane:

  • Ring-Opening Reactions: One common approach involves the ring-opening polymerization of oxetanes using specific initiators.
  • Cationic Polymerization: Cationic ring-opening polymerization has been explored using various catalysts to produce star-shaped poly(3,3-dimethyloxetane) structures .
  • Radical Initiation: The compound can also be synthesized through radical initiation methods that involve the reaction of methyl radicals with appropriate precursors.

These synthesis methods allow for the production of 3,3-dimethyloxetane in varying purities and forms suitable for different applications.

3,3-Dimethyloxetane finds applications in several areas:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polymers through cationic polymerization techniques.
  • Chemical Intermediates: The compound serves as an intermediate in various chemical syntheses due to its reactivity.
  • Solvents: Its properties make it suitable for use as a solvent in certain

Interaction studies involving 3,3-dimethyloxetane primarily focus on its reactivity with radicals and other reactive species. The compound's ability to participate in hydrogen abstraction reactions indicates its potential role in various chemical processes. Additionally, studies on copolymerization with other oxetanes have provided insights into its compatibility and behavior in mixed systems .

Several compounds share structural similarities with 3,3-dimethyloxetane. These include:

  • 2,2-Dimethyloxetane: Similar in structure but with different positioning of methyl groups; it exhibits different reactivity patterns.
  • 3-Methyloxetane: A simpler derivative that lacks one methyl group; this affects its physical and chemical properties.
  • Oxetane: The parent compound without any substituents; serves as a baseline for comparing reactivity and stability.

Comparison Table

CompoundMolecular FormulaUnique Features
2,2-DimethyloxetaneC₅H₁₀OMethyl groups at different positions
3-MethyloxetaneC₄H₈OLess steric hindrance due to fewer substituents
OxetaneC₄H₈OBasic structure without substituents
3,3-DimethyloxetaneC₅H₁₀OTwo methyl groups enhancing reactivity

The uniqueness of 3,3-dimethyloxetane lies in its dual methyl substitution on the same carbon atom within the oxetane ring, which influences both its chemical behavior and potential applications compared to similar compounds.

The synthesis of 3,3-dimethyloxetane was first reported in 1959 by Searles et al., who utilized potassium hydroxide-mediated cyclization of 3-chloropropyl acetate derivatives. The compound’s systematic IUPAC name, 3,3-dimethyloxetane, reflects its oxetane backbone (a four-membered cyclic ether) and the two methyl groups at the third position. Alternative names, such as β,β-dimethyltrimethylene oxide and 1,3-epoxy-2,2-dimethylpropane, have been used historically but are now largely obsolete.

The SMILES notation CC1(C)COC1 succinctly represents its structure, highlighting the oxygen atom within the ring and the methyl branches. Early studies focused on its reactivity in ring-opening polymerizations, which laid the groundwork for its applications in creating polyethers.

Structural Characteristics and IUPAC Classification

Molecular Geometry and Physical Properties

3,3-Dimethyloxetane features a strained oxetane ring (bond angles ~90°) with two methyl groups at the 3-position, introducing steric hindrance that influences its chemical behavior. The compound exists as a colorless liquid at room temperature, with a boiling point of 81°C and a density of 0.835 g/mL. Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₅H₁₀O
Molecular Weight86.13 g/mol
Boiling Point81°C
Density0.835 g/mL at 25°C
Refractive Index (n₂₀ᴰ)1.396

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,120 cm⁻¹ (C–O–C asymmetric stretching) and 2,960 cm⁻¹ (C–H stretching of methyl groups).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: δ 1.30 ppm (singlet, 6H, –CH₃), δ 3.60–3.80 ppm (multiplet, 4H, –O–CH₂–).
    • ¹³C NMR: δ 22.4 ppm (C–CH₃), δ 68.9 ppm (O–CH₂), δ 79.1 ppm (quaternary C).
  • Mass Spectrometry: Base peak at m/z 43 (CH₃CO⁺ fragment), with a molecular ion peak at m/z 86.

The compound’s IUPAC classification as a saturated oxygen heterocycle places it within the broader family of oxetanes, which are characterized by their four-membered rings containing one oxygen atom.

Significance in Heterocyclic Chemistry

Reactivity and Stability

The oxetane ring in 3,3-dimethyloxetane exhibits intermediate reactivity between smaller epoxides (e.g., ethylene oxide) and larger tetrahydrofuran. The methyl groups enhance steric protection, reducing susceptibility to nucleophilic attack while allowing controlled ring-opening under acidic or cationic conditions. For example, copolymerization with oxetane (C₃H₆O) using triethyloxonium tetrafluoroborate initiators yields polymers with tailored thermal properties. Reactivity parameters (rDMOx = 0.95, rOx = 1.19) indicate a slight preference for oxetane incorporation over 3,3-dimethyloxetane in copolymer chains.

Applications in Polymer Chemistry

3,3-Dimethyloxetane’s copolymerization behavior has been extensively studied. Cyclic oligomers, particularly tetramers, dominate side products due to backbiting mechanisms during chain propagation. These oligomers exhibit distinct thermal stability profiles, making them useful in designing specialty polymers.

Role in Medicinal Chemistry

Although not naturally abundant, synthetic oxetanes like 3,3-dimethyloxetane serve as precursors for bioactive molecules. For instance, the oxetane ring in Taxol (paclitaxel) enhances rigidity and participates in hydrogen bonding with biological targets. Computational studies suggest that substituting methyl groups in oxetanes can modulate drug solubility and metabolic stability.

Natural Occurrence and Synthetic Analogues

While 3,3-dimethyloxetane itself is synthetic, naturally occurring oxetanes—such as Taxol’s core structure—highlight the pharmacological relevance of this heterocycle. Synthetic derivatives, including fluorinated and deuterated analogues, are explored for their unique electronic and kinetic properties.

Enthalpy of Formation and Combustion Data

3,3-Dimethyloxetane exhibits well-documented thermodynamic properties that have been extensively studied through calorimetric measurements. The standard enthalpy of formation for the liquid phase has been determined to be -182.2 ± 1.6 kilojoules per mole [1]. This value was established through precision bomb calorimetry measurements conducted by Ringner, Sunner, and Watanabe in their comprehensive study of 3,3-disubstituted oxetanes [1].

The gas phase enthalpy of formation is reported as -148.2 ± 1.7 kilojoules per mole [1], representing a difference of approximately 34 kilojoules per mole between the liquid and gas phases. This difference corresponds closely to the enthalpy of vaporization of the compound, which provides internal consistency to the thermodynamic data set.

Combustion enthalpy measurements have yielded two distinct values in the literature. The more recent and widely accepted value, determined by Ringner, Sunner, and Watanabe using a rotating bomb calorimeter, is -3214.5 ± 1.6 kilojoules per mole for the liquid phase [1]. An earlier measurement by Skuratov and Kozina reported a value of -3140.2 ± 0.2 kilojoules per mole [1]. The discrepancy between these values may reflect differences in experimental methodology, sample purity, or calibration procedures.

The enthalpy of vaporization has been determined to be 33.94 ± 0.29 kilojoules per mole at standard conditions [1] [2]. This value is consistent with the difference between gas and liquid phase enthalpies of formation and indicates relatively weak intermolecular forces in the liquid state, typical of simple ethers.

Vapor Pressure-Temperature Relationships

The vapor pressure behavior of 3,3-dimethyloxetane follows typical patterns for organic compounds of similar molecular weight and structure. The normal boiling point has been reported with slight variations in the literature, with values ranging from 349.65 ± 2.0 Kelvin [3] to 353.7 Kelvin [2]. These measurements correspond to atmospheric pressure conditions and demonstrate the compound's moderate volatility.

The enthalpy of vaporization at the boiling point is 30.85 kilojoules per mole [2], which is lower than the standard enthalpy of vaporization due to the temperature dependence of this property. This temperature coefficient reflects the decreasing strength of intermolecular interactions as temperature increases.

Vapor pressure data indicate that 3,3-dimethyloxetane exhibits typical behavior for a cyclic ether, with vapor pressures suitable for distillation and purification under standard laboratory conditions [2]. The relatively low flash point of -9 degrees Celsius [4] indicates significant vapor pressure at ambient temperatures, requiring appropriate safety precautions during handling and storage.

Spectroscopic Characterization

¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopy of 3,3-dimethyloxetane reveals distinctive spectral features that reflect its unique molecular structure and symmetry properties. The ¹H Nuclear Magnetic Resonance spectrum, obtained in deuterated chloroform solvent, displays characteristic resonances consistent with the oxetane ring structure [5] [6].

The oxetane ring methylene protons appear as a singlet at 4.8 parts per million in the ¹H Nuclear Magnetic Resonance spectrum [5] [6]. This chemical shift is characteristic of protons on carbons adjacent to oxygen in cyclic ethers and reflects the deshielding effect of the electronegative oxygen atom. The singlet multiplicity indicates that these protons are magnetically equivalent and do not exhibit coupling to neighboring protons, consistent with the rapid exchange between conformational states of the puckered ring.

The methyl groups attached to the tertiary carbon atom give rise to a singlet at 1.3 parts per million [5] [6]. This resonance integrates for six protons, confirming the presence of two equivalent methyl groups. The equivalence of these methyl groups is particularly noteworthy given the non-planar nature of the oxetane ring, and results from the rapid ring puckering motion that time-averages the chemical environments of the two methyl substituents [7].

The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural information through the observation of three distinct carbon environments [5]. The quaternary carbon atom bearing the two methyl groups appears at approximately 36 parts per million, a chemical shift typical for tertiary carbons in aliphatic systems. The oxetane ring methylene carbons resonate at approximately 84 parts per million, reflecting the significant deshielding effect of the adjacent oxygen atom. The methyl group carbons appear at approximately 26 parts per million, consistent with primary carbons in an aliphatic environment.

The simplicity of both the ¹H and ¹³C Nuclear Magnetic Resonance spectra, with their characteristic singlet patterns, reflects the high symmetry of the molecule and the rapid exchange between conformational states. This spectral behavior has been crucial in establishing the equivalence of the methyl groups and understanding the dynamic nature of the ring puckering motion [7].

Infrared Vibrational Mode Assignments

The infrared spectrum of 3,3-dimethyloxetane exhibits characteristic absorption bands that provide detailed information about the molecular vibrational modes and structural features. The spectral assignments have been aided by comparison with related oxetane compounds and theoretical calculations [8].

The carbon-hydrogen stretching region displays multiple absorption bands between 2960 and 2850 wavenumbers, corresponding to both methyl and methylene carbon-hydrogen stretching vibrations [9] [4]. The asymmetric and symmetric stretching modes of the methyl groups appear in the higher frequency region around 2960-2920 wavenumbers, while the methylene carbon-hydrogen stretching modes occur at slightly lower frequencies around 2930-2850 wavenumbers.

The carbon-hydrogen bending region shows characteristic absorption bands between 1380 and 1480 wavenumbers [9] [4]. The methyl group bending modes appear around 1380-1460 wavenumbers, while the methylene scissoring and wagging modes occur at 1440-1480 wavenumbers. These assignments are consistent with typical values for saturated hydrocarbons and provide confirmation of the molecular structure.

The carbon-oxygen stretching vibrations appear as strong absorption bands in the 1100-1200 wavenumber region [9] [4]. This frequency range is characteristic of cyclic ethers and reflects the carbon-oxygen-carbon asymmetric stretching mode of the oxetane ring. The intensity and position of this band serve as a diagnostic feature for oxetane compounds.

Ring-specific vibrational modes appear at lower frequencies. The carbon-carbon stretching modes within the ring occur around 800-900 wavenumbers, while ring deformation modes are observed in the 700-800 wavenumber region [8]. A particularly distinctive feature is the ring puckering vibrational mode, which appears at approximately 90 wavenumbers as a weak absorption band [10]. This low-frequency mode reflects the large-amplitude motion associated with the ring inversion process and is characteristic of puckered four-membered rings.

The infrared spectrum thus provides comprehensive information about the molecular structure and dynamics of 3,3-dimethyloxetane, confirming both the static structural features and the dynamic ring puckering behavior that characterizes this compound.

Crystallographic and Conformational Studies

The molecular conformation of 3,3-dimethyloxetane has been extensively studied through both experimental and theoretical approaches, revealing important insights into the structural dynamics of four-membered cyclic ethers. The molecule adopts a non-planar ring conformation that undergoes rapid puckering motion between two equivalent minima [11] [7].

The equilibrium geometry of 3,3-dimethyloxetane features a puckered oxetane ring with a puckering angle of 17.5 degrees from planarity [11]. This butterfly-like conformation minimizes the angular strain inherent in the four-membered ring system while accommodating the steric requirements of the two methyl substituents. The oxygen atom serves as the hinge point for the ring puckering motion, with the carbon atoms deviating from the plane containing the oxygen and the tertiary carbon [12].

The ring puckering motion is characterized by a double minimum potential energy function with a barrier height of 47 wavenumbers [7]. This relatively low barrier allows for facile interconversion between the two equivalent puckered conformations at room temperature. The ground vibrational state lies below the barrier, resulting in a quantum mechanical tunneling effect that leads to the observed equivalence of the methyl groups in the spectroscopic measurements [7].

Theoretical calculations have provided detailed information about the potential energy surface for ring puckering. The double minimum potential function indicates that the planar conformation represents a transition state rather than an equilibrium geometry, with the energy maximum occurring at the planar configuration [12]. The rapid exchange between the two puckered minima occurs on a timescale faster than the Nuclear Magnetic Resonance measurement, resulting in the observed spectroscopic equivalence of the methyl groups.

The conformational behavior of 3,3-dimethyloxetane is particularly interesting because it demonstrates the quantum mechanical nature of molecular motion in small ring systems. The observation of equivalent methyl groups, despite the non-planar equilibrium geometry, provides direct evidence for the quantum mechanical tunneling through the ring inversion barrier [7].

Structural studies have also revealed that the methyl groups adopt positions that minimize steric interactions with the ring system. In the puckered conformation, the methyl groups are positioned to avoid unfavorable interactions with the ring atoms, contributing to the overall stability of the non-planar structure [13]. This conformational preference is consistent with general principles of molecular geometry and steric effects in substituted cyclic compounds.

XLogP3

1

Boiling Point

80.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6921-35-3

Dates

Last modified: 08-15-2023

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